molecular formula C12H15N3OS B2617421 2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol CAS No. 1707842-57-6

2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol

Cat. No.: B2617421
CAS No.: 1707842-57-6
M. Wt: 249.33
InChI Key: GIVYYFZQQXJAOP-UHFFFAOYSA-N
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Description

The compound “2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol” is a complex organic molecule that contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The triazole ring is attached to a propyl group (a three-carbon chain) at one end and a phenyl group (a six-carbon ring) at the other. The phenyl group is substituted with a methylsulfanyl group .


Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . This ring structure is aromatic, meaning it has a cyclic, planar arrangement of atoms with a ring of resonance bonds . This gives the molecule stability. The presence of the phenyl and propyl groups also contribute to the overall structure of the molecule .


Chemical Reactions Analysis

1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo transformations such as N-alkylation and N-arylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For 1,2,3-triazoles, these properties can include a high degree of thermal stability and resistance to oxidation and reduction . They are also generally soluble in common organic solvents .

Scientific Research Applications

Synthesis Methods and Structural Analysis

  • Synthesis Techniques

    A study by Gómez-García et al. (2017) detailed an efficient method for synthesizing compounds similar to 2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol, highlighting the importance of heteronuclear spectroscopy in characterizing these compounds. This synthesis process includes the activation of oxazoline rings, crucial for developing such chemical structures (Omar Gómez-García et al., 2017).

  • Crystal Structure Analysis

    The work by Buzykin et al. (2006) on the crystal structure of similar triazole compounds underlines the significance of X-ray diffraction in determining the tautomerism and structural configuration of these molecules. This research provides insights into how different substituents impact the crystal structure of such compounds (B. I. Buzykin et al., 2006).

Catalytic and Chemical Reactions

  • Catalysis in Chemical Reactions

    Saleem et al. (2013) explored half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands, demonstrating their application in catalyzing oxidation and hydrogenation reactions. This research suggests potential applications of similar triazole compounds in catalytic processes (Fariha Saleem et al., 2013).

  • Application in Organic Synthesis

    Research by Shimizu et al. (1996) on the synthesis of 1,1,1-Trifluoro-2,3-epoxypropane from similar compounds implies the potential use of this compound in creating complex organic molecules (M. Shimizu et al., 1996).

Potential Applications in Medicine

  • Antitumor Activity: The study by Hu et al. (2008) on asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains reveals the potential antitumor properties of similar triazole compounds. This suggests possible research avenues in exploring the medical applications of this compound (Guo-qiang Hu et al., 2008).

Future Directions

The study of 1,2,3-triazoles is an active area of research, due to their interesting chemical properties and potential biological activity . Future research may focus on developing new synthetic methods, studying their reactivity, and exploring their use in various applications, such as medicinal chemistry .

Properties

IUPAC Name

2-[1-(3-methylsulfanylphenyl)triazol-4-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-12(2,16)11-8-15(14-13-11)9-5-4-6-10(7-9)17-3/h4-8,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVYYFZQQXJAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN(N=N1)C2=CC(=CC=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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